molecular formula C3H7ClFNO2S B2972695 Azetidine-3-sulfonyl fluoride hydrochloride CAS No. 1909305-42-5

Azetidine-3-sulfonyl fluoride hydrochloride

Cat. No.: B2972695
CAS No.: 1909305-42-5
M. Wt: 175.6
InChI Key: UBVMJEXGGSMBKG-UHFFFAOYSA-N
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Description

Azetidine-3-sulfonyl fluoride hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidine-3-sulfonyl fluoride hydrochloride typically involves the reaction of azetidine with sulfonyl fluoride under controlled conditions. One common method includes the use of a sulfonyl azide and a fluoride source in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Azetidine-3-sulfonyl fluoride hydrochloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to yield sulfonamide derivatives.

    Ring-Opening Reactions: Due to the ring strain in the azetidine ring, it can undergo ring-opening reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Various sulfonyl derivatives depending on the nucleophile used.

    Oxidation Reactions: Sulfonic acid derivatives.

    Reduction Reactions: Sulfonamide derivatives.

Scientific Research Applications

Azetidine-3-sulfonyl fluoride hydrochloride has several scientific research applications, including:

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.

    Materials Science: Utilized in the synthesis of polymers and materials with unique properties, such as antibacterial and antimicrobial coatings.

    Biological Research: Studied for its interactions with biological molecules and potential use in non-viral gene transfection.

Mechanism of Action

The mechanism of action of azetidine-3-sulfonyl fluoride hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can act as an electrophile, forming covalent bonds with nucleophilic residues in the active site of enzymes, thereby inhibiting their activity. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Aziridine-3-sulfonyl fluoride hydrochloride: Similar in structure but with a three-membered ring, leading to different reactivity and stability.

    Pyrrolidine-3-sulfonyl fluoride hydrochloride: Contains a five-membered ring, offering different steric and electronic properties.

    Piperidine-3-sulfonyl fluoride hydrochloride: Features a six-membered ring, resulting in distinct chemical behavior.

Uniqueness

Azetidine-3-sulfonyl fluoride hydrochloride is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development. Its ability to undergo various chemical reactions and form stable derivatives further enhances its versatility in scientific research and industrial applications.

Properties

IUPAC Name

azetidine-3-sulfonyl fluoride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6FNO2S.ClH/c4-8(6,7)3-1-5-2-3;/h3,5H,1-2H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVMJEXGGSMBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)S(=O)(=O)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909305-42-5
Record name azetidine-3-sulfonyl fluoride hydrochloride
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